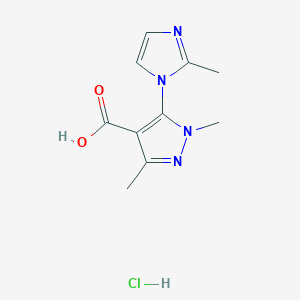![molecular formula C14H19F3N4O3 B1473933 Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate CAS No. 1949816-00-5](/img/structure/B1473933.png)
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate
Overview
Description
“Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” is a chemical compound with the CAS Number: 1832528-35-4 . It has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with piperazine moieties have been investigated for their antimicrobial properties. For instance, novel pyrazole and isoxazole derivatives, including structures akin to the compound , have shown significant antibacterial and antifungal activities against a variety of strains, suggesting potential for developing new antimicrobial agents (Sanjeeva et al., 2022).
Antipsychotic Drug Development
Conformationally restricted butyrophenones, incorporating piperazine and related heterocycles, have been evaluated for their affinity towards dopamine and serotonin receptors. These studies offer a foundation for developing novel antipsychotic medications with potentially improved safety and efficacy profiles (Raviña et al., 2000).
Analgesic Effect Studies
Derivatives featuring piperazin-1-yl groups have been identified as selective antagonists for specific receptors, demonstrating analgesic effects in animal models. This suggests potential applications in pain management and the development of new analgesic drugs (Tsuno et al., 2017).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of compounds bearing close structural relations to the given chemical have been studied in various species, including humans. These investigations provide critical insights into how such compounds are processed in the body, informing dosing strategies and safety considerations (Sharma et al., 2012).
Drug Discovery for Type 2 Diabetes
Compounds with similar structural features have been explored as inhibitors for specific enzymes, demonstrating potential as treatments for type 2 diabetes. This highlights the versatility of such molecular frameworks in addressing various therapeutic targets (Ammirati et al., 2009).
Mechanism of Action
properties
IUPAC Name |
piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.C2HF3O2/c17-12(15-7-4-13-5-8-15)11-9-10-3-1-2-6-16(10)14-11;3-2(4,5)1(6)7/h9,13H,1-8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNFGYOJBXNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCNCC3)C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)






![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)

![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)